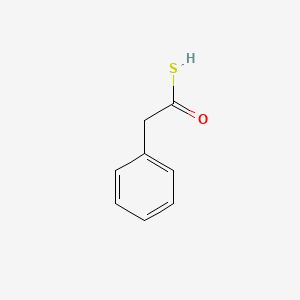

PHENYLTHIOACETIC ACID

描述

PHENYLTHIOACETIC ACID is an organic compound characterized by the presence of a benzene ring attached to an ethanethioic acid group

准备方法

Synthetic Routes and Reaction Conditions: PHENYLTHIOACETIC ACID can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with thiourea, followed by hydrolysis to yield the desired product. The reaction typically requires an acidic or basic medium to facilitate the hydrolysis step .

Industrial Production Methods: In industrial settings, the production of benzeneethanethioic acid often involves the use of advanced catalytic processes to enhance yield and purity. These methods may include the use of metal catalysts and optimized reaction conditions to ensure efficient synthesis .

化学反应分析

Types of Reactions: PHENYLTHIOACETIC ACID undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the thioic acid group to a thiol or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various benzene derivatives .

科学研究应用

Photopolymerization Initiators

Phenylthioacetic acid derivatives, particularly phosphonium salts, have been extensively studied as initiators in free-radical photopolymerization processes. These compounds are effective in enhancing polymerization rates when used alongside benzophenone as a sensitizer. The mechanism involves the generation of initiating radicals that significantly accelerate the polymerization of vinyl monomers.

Key Findings:

- The polymerization rates using phosphonium salts of this compound were found to be more than twice those achieved through direct initiation by benzophenone .

- Detailed photochemical investigations revealed that the efficiency of these initiators is closely linked to their ability to produce high quantum yields of radicals, which are crucial for initiating polymer chains .

Thermo-sensitive Self-Assembly

Recent studies have highlighted the role of this compound in creating thermosensitive self-assembled systems. For instance, poly(ethylene imine) combined with this compound forms ion pairs that exhibit upper critical solution temperature behavior in aqueous solutions.

Case Study:

- The self-assembly of these ion pairs results in nanoparticles that can respond to temperature and oxidative conditions, making them suitable for drug delivery applications. The release of payloads from these nanoparticles can be finely tuned based on environmental stimuli .

Oxidation Studies

This compound has been the subject of kinetic studies focusing on its oxidation mechanisms. Research indicates that the oxidation process can be influenced by various factors, including the presence of different oxidants.

Observations:

- The oxidation kinetics reveal a duality in behavior depending on the oxidant used, showcasing the compound's versatility in redox reactions .

Pharmaceutical Applications

The pharmacological potential of this compound and its derivatives is being explored for their therapeutic properties. Compounds derived from this compound have shown promise in anti-cancer and anti-mycobacterial activities.

Research Insights:

- A novel series of phenoxy thiazoles synthesized from phenoxy acetic acid derivatives exhibited significant cytotoxic effects against various cancer cell lines, indicating the potential for developing new anti-cancer agents .

- Additionally, some derivatives have demonstrated effectiveness against drug-resistant strains of Mycobacterium tuberculosis, suggesting their utility in treating resistant infections .

Chemical Synthesis

This compound serves as a valuable intermediate in organic synthesis. It is utilized in various reactions to produce more complex molecules, including pharmaceuticals and agrochemicals.

Synthesis Methodologies:

- The compound can be synthesized through reactions involving amines and carboxylic acids under specific conditions, yielding derivatives that can further participate in diverse chemical transformations .

Summary Table of Applications

作用机制

The mechanism of action of benzeneethanethioic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or disrupt cellular processes, leading to their observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

相似化合物的比较

Benzoic acid: Known for its antimicrobial properties and use as a food preservative.

Thiobenzoic acid: Shares structural similarities but differs in its reactivity and applications.

Phenylacetic acid: Another benzene derivative with distinct chemical properties and uses

属性

IUPAC Name |

2-phenylethanethioic S-acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8OS/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXOFPUCWZCAFJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8OS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60274487 | |

| Record name | benzeneethanethioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62167-00-4 | |

| Record name | benzeneethanethioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。